2-Benzamido-3-thiophen-2-ylpropanoic acid
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Overview
Description
2-Benzamido-3-thiophen-2-ylpropanoic acid is an organic compound with the molecular formula C14H13NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amide and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-3-thiophen-2-ylpropanoic acid typically involves the condensation of thiophene derivatives with benzamide. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-3-thiophen-2-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Benzamido-3-thiophen-2-ylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Benzamido-3-thiophen-2-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
2-Benzamido-3-furan-2-ylpropanoic acid: A similar compound with a furan ring instead of a thiophene ring.
2-Benzamido-3-pyridin-2-ylpropanoic acid: A similar compound with a pyridine ring instead of a thiophene ring.
Comparison: 2-Benzamido-3-thiophen-2-ylpropanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
69935-10-0 |
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Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
2-benzamido-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H13NO3S/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-8,12H,9H2,(H,15,16)(H,17,18) |
InChI Key |
XWGRCHUPNVPDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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